molecular formula C20H21ClFNOS B4267506 N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide

Cat. No. B4267506
M. Wt: 377.9 g/mol
InChI Key: DCTNQOKWYKBKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in several physiological and pathological processes, such as inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.

Mechanism of Action

N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide acts as a competitive antagonist of the P2X7 receptor, binding to the receptor and preventing the binding of its endogenous ligands, such as ATP. This results in the inhibition of downstream signaling pathways, including the activation of the inflammasome and the release of pro-inflammatory cytokines. N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to induce apoptosis in cancer cells by blocking the P2X7 receptor-mediated calcium influx.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been shown to have several biochemical and physiological effects in different cell types and tissues. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in macrophages and microglia. N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been shown to inhibit the release of glutamate and ATP from astrocytes, leading to a reduction in neurotoxicity. In addition, N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been reported to induce autophagy and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the P2X7 receptor, its availability in high purity, and its stability in solution. However, there are also some limitations to its use, such as its relatively high cost, its potential off-target effects, and the need for appropriate controls to ensure the specificity of its effects.

Future Directions

There are several future directions for the study of N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide and the P2X7 receptor. One area of interest is the development of more selective and potent antagonists of the receptor for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the P2X7 receptor in other diseases and conditions, such as chronic pain, epilepsy, and psychiatric disorders. Finally, the development of novel drug delivery systems for N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide and other P2X7 receptor antagonists could improve their efficacy and reduce their potential side effects.

Scientific Research Applications

N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has been widely used in scientific research to investigate the role of the P2X7 receptor in various biological processes. It has been shown to be effective in blocking the receptor in vitro and in vivo, leading to a reduction in inflammation, pain, and neurodegeneration. N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide has also been used to study the involvement of the P2X7 receptor in cancer, infectious diseases, and autoimmune disorders.

properties

IUPAC Name

N-(1-adamantylmethyl)-3-chloro-4-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFNOS/c21-17-16-14(22)2-1-3-15(16)25-18(17)19(24)23-10-20-7-11-4-12(8-20)6-13(5-11)9-20/h1-3,11-13H,4-10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTNQOKWYKBKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C5=C(C=CC=C5S4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1-benzothiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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